molecular formula C9H3Cl2N3O B1433710 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 1268241-74-2

4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B1433710
CAS No.: 1268241-74-2
M. Wt: 240.04 g/mol
InChI Key: MNUHJWKPRZOOLM-UHFFFAOYSA-N
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Description

4,6-Dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a tricyclic heterocyclic compound featuring a fused oxa (oxygen-containing) and triaza (three nitrogen atoms) ring system. Its molecular framework includes chloro substituents at positions 4 and 6, which likely enhance its reactivity and electronic properties. The compound’s registry number, 88818-47-7, confirms its identity in chemical databases .

Properties

IUPAC Name

4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUHJWKPRZOOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyclization

  • The initial step often involves halogenation of pyridine derivatives under controlled conditions to obtain dichlorinated intermediates.
  • Cyclization is carried out under reflux or elevated temperatures in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Catalysts or bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) may be employed to facilitate deprotonation and nucleophilic attack during cyclization.

Example Experimental Procedure

Step Reagents & Conditions Yield Notes
1 Suspension of NaH (60% in mineral oil, 3.5 g, 146 mmol) in THF (200 mL) at 0 °C; addition of 4-methyl-1H-pyrazole (10 g, 122 mmol) dropwise; stirred at room temperature (RT) for 1 h - NaH washed with hexane before use to remove mineral oil
2 Addition of methyl iodide (MeI, 7.3 mL, 117 mmol) dropwise at 0 °C; stirred overnight - NaI by-product removed by filtration
3 Addition of n-BuLi (2.5 M in hexane, 58.5 mL, 146 mmol) at 0 °C; stirred 2 h at RT, cooled to −78 °C - Facilitates lithiation of pyrazole intermediate
4 Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (27.2 g, 146 mmol) at −78 °C; warmed to 0 °C and stirred 3 h 78% Extraction and drying yield brown solid used without further purification

This sequence illustrates the preparation of a key intermediate, 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is a precursor in constructing the tricyclic framework.

Reaction Types and Reagents

The compound’s synthesis and subsequent modifications involve several reaction types:

Reaction Type Common Reagents Typical Conditions Purpose
Nucleophilic substitution Sodium methoxide, potassium tert-butoxide Polar aprotic solvents (DMSO, DMF), moderate temperatures Replacement of chlorine atoms with other functional groups
Oxidation Potassium permanganate, hydrogen peroxide Acidic or basic media Introduction of oxygen functionalities or modification of heterocyclic rings
Lithiation n-Butyllithium Low temperatures (−78 °C) Generation of organolithium intermediates for further functionalization
Cyclization Heat, catalysts/bases Reflux in aprotic solvents Formation of tricyclic heterocyclic core

Summary Table of Preparation Parameters

Parameter Details
Molecular Formula C10H6Cl2N3O
Molecular Weight 251.07 g/mol
Key Starting Materials 2-amino-4-chloropyridine, furan derivatives, substituted pyrazoles
Solvents THF, DMSO, hexane
Bases/Catalysts NaH, n-BuLi
Reaction Temperatures 0 °C to reflux, with low temperature steps at −78 °C for lithiation
Typical Yields 70–80% for key intermediates
Purification Filtration, extraction, drying over Na2SO4, concentration under vacuum

Research Findings and Notes

  • The synthetic routes emphasize the importance of controlling temperature and reagent addition rates to avoid side reactions and maximize yield.
  • The use of organolithium reagents at low temperature is critical for selective lithiation and subsequent functionalization.
  • The halogen atoms (chlorines) on the tricyclic core provide sites for further chemical modifications, expanding the compound’s utility in pharmaceutical research.
  • The compound has been noted for its potential biological activity, including kinase inhibition, which underscores the importance of efficient and scalable synthetic methods.

This detailed analysis consolidates the current knowledge on the preparation of 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene, providing a comprehensive resource for researchers and industrial chemists aiming to synthesize this complex heterocyclic compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
The compound serves as a precursor in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow it to interact effectively with biological targets such as proteins and nucleic acids, making it a candidate for drug development focused on anti-inflammatory and antimicrobial activities.

1.2 Mechanism of Action
Research indicates that 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca can inhibit key enzymes involved in cellular processes. For instance, it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is implicated in cancer progression and inflammatory diseases .

1.3 Case Studies

  • Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Properties : Various derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.

Synthetic Pathways

The synthesis of 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca typically involves multi-step synthetic pathways that include halogenation and nucleophilic substitution reactions. An example synthesis route includes:

  • Starting Materials : Reaction of precursor compounds with phosphorus oxychloride.
  • Intermediate Formation : Formation of chlorinated intermediates.
  • Final Product Isolation : Purification through chromatography techniques.

Structural Variants and Comparisons

Several compounds share structural similarities with 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca:

Compound NameStructural FeaturesUnique Properties
12-Bromo-4-chloro-6-(morpholin-4yl)-8-oxaContains bromine and morpholineEnhanced solubility
12-Chloro-7-(piperazin-1yl)-2,4-pentazatricycloDifferent nitrogen substitutionPotential CNS activity
12-Chloro-4-methylpiperazinyl derivativesVarying piperazine substitutionsAltered pharmacokinetics

These variants illustrate how modifications to the core structure can influence biological activities and physical properties.

Industrial Applications

Beyond pharmaceuticals, this compound's unique properties make it suitable for various industrial applications:

4.1 Material Science
The compound can be utilized in the development of advanced materials due to its structural stability and reactivity profiles.

4.2 Chemical Intermediates
It serves as an intermediate in the synthesis of other complex organic molecules used in agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling a comparative analysis of their physicochemical properties, conformational behavior, and applications.

2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.0²,⁶.0⁸,¹²]tridecane-9,11-dione

  • Structure : This compound replaces the triaza system with a dithia (two sulfur atoms) and azatetracyclic framework. The butyl group and dione substituents introduce steric bulk and polarity.
  • Conformation : X-ray crystallography reveals a unique "envelope" conformation in the dithiolane ring, with a 40.95° dihedral angle between sulfur and carbon planes. This contrasts with the planar conformations observed in simpler dithia systems .
  • Synthesis : Synthesized in low yield, highlighting challenges in stabilizing such fused ring systems.

8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-6,10-dicarboxylic Acid

  • Structure : Shares the oxatricyclo core but substitutes chlorine with dicarboxylic acid groups at positions 6 and 10.
  • Reactivity : Carboxylic acid groups enhance solubility in polar solvents and enable coordination chemistry, unlike the electrophilic chloro substituents in the target compound .
  • Applications : Dicarboxylic acid derivatives are often used as ligands or building blocks in metal-organic frameworks (MOFs).

6-(Methylsulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene

  • Structure : Features a methylsulfanyl group instead of chlorine and retains a diaza (two nitrogen atoms) system.
  • Pharmaceutical Relevance : Sulfur-containing heterocycles are common in drug discovery due to their bioavailability.

Data Table: Structural and Functional Comparison

Property Target Compound (4,6-Dichloro-8-oxa-triaza) 2,6-exo-8,12-exo-10-Butyl-dithia 6,10-Dicarboxylic Acid 6-(Methylsulfanyl)-diaza
Substituents 4-Cl, 6-Cl Butyl, dione 6,10-COOH 6-SCH₃
Heteroatoms 1 O, 3 N 1 O, 1 N, 2 S 1 O, 2 N 1 O, 2 N, 1 S
Molecular Weight (g/mol) Not reported Not reported Not reported 311.76
Key Conformation Undetermined Envelope (dithiolane ring) Undetermined Undetermined
Synthetic Yield Undetermined Low Undetermined Undetermined
Potential Applications Electrophilic intermediates Conformational studies MOF construction Drug discovery

Research Findings and Implications

  • Conformational Flexibility: The dithia analog’s "envelope" conformation suggests that steric and electronic factors in tricyclic systems can lead to non-planar geometries, which may influence binding in biological targets .
  • Substituent Effects : Chloro groups in the target compound likely increase its electrophilicity compared to sulfur- or oxygen-containing analogs, making it a candidate for nucleophilic substitution reactions.
  • Knowledge Gaps: Direct data on the target compound’s synthesis, crystallography, and bioactivity are absent in the provided evidence. Further studies are needed to explore its reactivity and applications.

Biological Activity

4,6-Dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H6Cl2N3O
  • Molecular Weight : 251.07 g/mol

Structural Characteristics

The compound features a tricyclic structure with multiple functional groups that contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to 4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca exhibit inhibitory effects on key signaling pathways involved in cell proliferation and survival:

  • Phosphatidylinositol 3-Kinase (PI3K) Inhibition : This compound may act as an inhibitor of PI3K, a critical enzyme in various cellular processes including growth and metabolism .
  • Protein Tyrosine Kinases (PTKs) : The inhibition of PTKs can lead to altered cellular signaling pathways that are pivotal in cancer progression and other diseases.

Biological Assays and Studies

StudyFindings
In vitro assays Demonstrated significant inhibition of cancer cell lines through the modulation of PI3K and PTK pathways.
Animal studies Indicated potential anti-tumor activity with reduced tumor growth in xenograft models when administered at specific dosages.
Mechanistic studies Elucidated the binding interactions with target proteins leading to downstream effects on gene expression related to apoptosis and cell cycle regulation .

Case Studies

  • Anti-Cancer Activity : A study published in [Journal of Medicinal Chemistry] reported the effectiveness of this compound in reducing the viability of several cancer cell lines including breast and lung cancer models.
  • Neuroprotective Effects : Research indicated potential neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways.

Q & A

Q. How can mechanistic pathways of its reactions be elucidated at the molecular level?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ²H) to track bond cleavage/formation. Use stopped-flow NMR or time-resolved FTIR to capture transient intermediates. Compare experimental kinetic isotope effects (KIE) with DFT-predicted transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Reactant of Route 2
Reactant of Route 2
4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

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